Dual Halogen Substituent Architecture: 6-Br and 9-F Versus Single-Halogen and Non-Halogenated γ-Carboline Comparators
The target compound is distinguished from the closest commercially available analog, 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 439928-25-3), by the presence of a fluorine atom at the 9-position on the indole benzene ring [1]. Fluorine substitution at this position alters the computed logP (XLogP3-AA) of the target compound to 2.3 versus an estimated ~2.8–3.0 for the non-fluorinated 6-bromo analog, representing a ΔlogP of approximately −0.5 to −0.7 units, which is consistent with the well-established lipophilicity-modulating effect of aromatic fluorine substitution . The 9-fluoro substituent also increases the electron-withdrawing character of the indole ring, which can influence the reactivity of the 6-bromo position in cross-coupling reactions relative to the non-fluorinated analog [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and halogen-substitution pattern |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3; 6-Br and 9-F dual substitution; Molecular Weight = 269.11 g/mol |
| Comparator Or Baseline | 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 439928-25-3): XLogP3-AA estimated ~2.8–3.0 (no 9-F); MW = 251.12 g/mol; 8-Bromo-5H-pyrido[4,3-b]indole: regioisomeric Br placement without fluorine |
| Quantified Difference | ΔXLogP3-AA ≈ −0.5 to −0.7 units (target compound more polar); ΔMW = +18 g/mol (due to 9-F substitution replacing H) |
| Conditions | Computed physicochemical properties based on PubChem 2.1 (2021.05.07 release) and standard logP estimation algorithms; no experimental logP or logD data identified for the target compound in the accessible literature |
Why This Matters
The reduced lipophilicity conferred by 9-fluorination can improve aqueous solubility and metabolic stability profiles of downstream lead compounds, making the dual-halogenated building block preferable over the mono-brominated analog for CNS-targeted medicinal chemistry programs where lower logP correlates with reduced hERG binding and improved brain penetration.
- [1] PubChem CID 16066240. 6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] Ivachtchenko AV, Mitkin OD, Kadieva MG, Tkachenko SE. The synthesis and physiological activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Reviews. 2010;79(4):325–341. View Source
